3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the reaction of 3-bromo-benzohydrazide with 3-methoxy-1-benzothiophene-2-carbaldehyde under reflux conditions in a suitable solvent such as methanol. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Scientific Research Applications
3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide include:
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound also belongs to the class of 3-halobenzoic acids and derivatives but has additional bromine and hydroxyl groups, which may confer different chemical and biological properties.
4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide:
The uniqueness of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide lies in its specific substitution pattern and the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN2O2S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-16-13-7-2-3-8-14(13)23-15(16)10-19-20-17(21)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,20,21)/b19-10+ |
InChI Key |
PZSPWWYLOQLLTG-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(SC2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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